molecular formula C7H6ClFO B14030091 2-Chloro-4-fluoro-3-methylphenol

2-Chloro-4-fluoro-3-methylphenol

Cat. No.: B14030091
M. Wt: 160.57 g/mol
InChI Key: GDJSBAMEKQWDAS-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine, fluorine, and methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-3-methylphenol can be synthesized through several methods. One common approach involves the chlorination and fluorination of 3-methylphenol. The process typically includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups using nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-fluoro-3-methylphenol is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-methylphenol involves its interaction with biological molecules. It can act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell lysis. The compound may also inhibit specific enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-3-methylphenol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

2-chloro-4-fluoro-3-methylphenol

InChI

InChI=1S/C7H6ClFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3

InChI Key

GDJSBAMEKQWDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)O)F

Origin of Product

United States

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